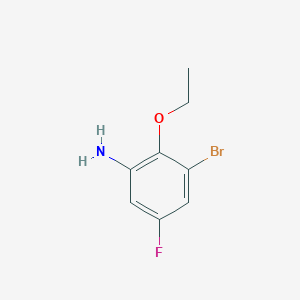

3-Bromo-2-ethoxy-5-fluoroaniline

Übersicht

Beschreibung

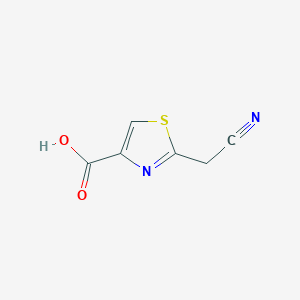

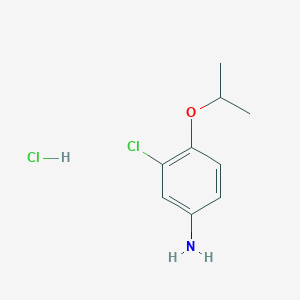

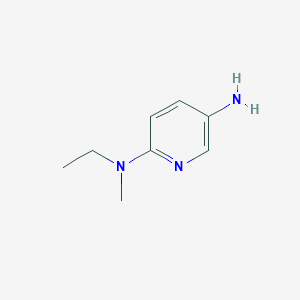

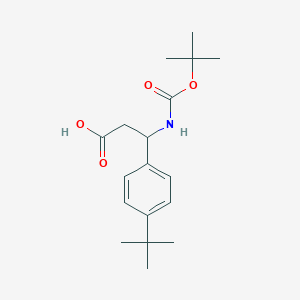

3-Bromo-2-ethoxy-5-fluoroaniline is a chemical compound with the molecular formula C8H9BrFNO . It is used in the preparation of heterotricyclic carboxamides .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethoxy-5-fluoroaniline consists of a benzene ring substituted with bromo, ethoxy, and fluoro groups .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2-ethoxy-5-fluoroaniline are not available, it’s worth noting that similar compounds like 3-Bromo-2-fluoroaniline have been used in the preparation of heterotricyclic carboxamides .Physical And Chemical Properties Analysis

3-Bromo-2-ethoxy-5-fluoroaniline is a liquid at room temperature . It has a molecular weight of 234.07 . More detailed physical and chemical properties are not available in the current resources .Wissenschaftliche Forschungsanwendungen

Synthesis of Quinoline and Chromene Derivatives

- Synthesis and Biological Activities of Quinoline Derivatives : A study by Abdel‐Wadood et al. (2014) described the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives starting from 2‐Bromo‐4‐fluoroaniline. These compounds demonstrated broad antibacterial activity against both gram-positive and gram-negative bacteria, and one compound showed remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Radioligand Development for Brain Imaging

- Development of [11C]SP203 for Brain Imaging : Siméon et al. (2012) synthesized [11C]SP203 as a radioligand for imaging metabotropic glutamate 5 receptors in the brain with PET. This study aimed to provide a radioligand suitable for multiple scanning sessions in a single day due to the shorter half-life of 11C compared to 18F (Siméon et al., 2012).

Applications in Agriculture and Environmental Science

- Gametocidal Activity of Ethyl Oxanilates : Research by Iskra et al. (2013) explored the synthesis of ethyl oxanilate derivatives, including a fluoro derivative, to investigate their potential as gametocides for hermaphrodite plants like common wheat. The fluoro derivative was noted for its ability to induce male sterility with less toxicity compared to standard chemical hybridizing agents (Iskra et al., 2013).

Wirkmechanismus

Action Environment

The action, efficacy, and stability of 3-Bromo-2-ethoxy-5-fluoroaniline can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the compound’s exposure to metabolic enzymes.

Safety and Hazards

3-Bromo-2-ethoxy-5-fluoroaniline is considered hazardous. It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn while handling this chemical .

Relevant Papers The relevant papers retrieved do not provide specific information on 3-Bromo-2-ethoxy-5-fluoroaniline .

Eigenschaften

IUPAC Name |

3-bromo-2-ethoxy-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUDPHPSOKVCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655727 | |

| Record name | 3-Bromo-2-ethoxy-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-ethoxy-5-fluoroaniline | |

CAS RN |

1096354-40-3 | |

| Record name | 3-Bromo-2-ethoxy-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1497981.png)